molecular formula C11H17ClN2 B3364783 1-Methyl-2-phenylpiperazine dihydrochloride CAS No. 1185293-45-1

1-Methyl-2-phenylpiperazine dihydrochloride

Cat. No.: B3364783
CAS No.: 1185293-45-1
M. Wt: 212.72 g/mol
InChI Key: VKGGPEQUAFQYCN-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O and a molecular weight of 267.20 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-phenylpiperazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with phenyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-Methyl-2-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-2-phenylpiperazine dihydrochloride can be compared with other similar compounds, such as:

  • 3-Methyl-1-phenylpiperazine hydrochloride
  • 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
  • 1-Methyl-3-phenylpiperazine

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .

Properties

CAS No.

1185293-45-1

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-methyl-2-phenylpiperazine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H

InChI Key

VKGGPEQUAFQYCN-UHFFFAOYSA-N

SMILES

CN1CCNCC1C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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